molecular formula C12H18N2O3S B14823713 N-(4-Cyclopropoxy-3-isopropylpyridin-2-YL)methanesulfonamide

N-(4-Cyclopropoxy-3-isopropylpyridin-2-YL)methanesulfonamide

Cat. No.: B14823713
M. Wt: 270.35 g/mol
InChI Key: VWVPMIXHERBOBV-UHFFFAOYSA-N
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Description

N-(4-Cyclopropoxy-3-isopropylpyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C12H18N2O3S and a molecular weight of 270.351 g/mol This compound is known for its unique structural features, which include a cyclopropoxy group, an isopropyl group, and a methanesulfonamide group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyclopropoxy-3-isopropylpyridin-2-YL)methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving cyclization and functional group modifications.

    Introduction of the Cyclopropoxy Group: The cyclopropoxy group is introduced via a nucleophilic substitution reaction, where a suitable cyclopropyl halide reacts with the pyridine derivative.

    Addition of the Isopropyl Group: The isopropyl group is added through an alkylation reaction, using an appropriate isopropylating agent.

    Attachment of the Methanesulfonamide Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyclopropoxy-3-isopropylpyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, reduced forms of the compound.

Scientific Research Applications

N-(4-Cyclopropoxy-3-isopropylpyridin-2-YL)methanesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications

Mechanism of Action

The mechanism of action of N-(4-Cyclopropoxy-3-isopropylpyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Cyclopropoxy-3-isopropylpyridin-2-YL)methanesulfonamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, as it may exhibit different reactivity and activity profiles compared to its structural isomers.

Properties

Molecular Formula

C12H18N2O3S

Molecular Weight

270.35 g/mol

IUPAC Name

N-(4-cyclopropyloxy-3-propan-2-ylpyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C12H18N2O3S/c1-8(2)11-10(17-9-4-5-9)6-7-13-12(11)14-18(3,15)16/h6-9H,4-5H2,1-3H3,(H,13,14)

InChI Key

VWVPMIXHERBOBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CN=C1NS(=O)(=O)C)OC2CC2

Origin of Product

United States

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